



Technical Guide: Spectroscopic and Synthetic Profile of (4-Benzylmorpholin-2-yl)methanamine

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For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data (NMR, MS) and a detailed synthesis protocol for the specific compound (4-Benzylmorpholin-2yl)methanamine are not readily available in peer-reviewed literature or spectral databases. This guide, therefore, presents a compilation of available data, including predicted mass spectrometry values, and outlines representative, plausible experimental protocols for its synthesis and characterization based on established chemical principles.

Compound Identification

(4-Benzylmorpholin-2-yl)methanamine is a substituted morpholine derivative. The morpholine scaffold is a common feature in many biologically active compounds and pharmaceutical intermediates.



Property	Value
Chemical Name	(4-Benzylmorpholin-2-yl)methanamine
Molecular Formula	C12H18N2O
Molecular Weight	206.29 g/mol
CAS Number	186293-55-0 ((S)-enantiomer)[1]
Appearance	Light yellow to yellow (Oil)[1]

Spectroscopic Data

While a Certificate of Analysis for the (S)-enantiomer indicates that the ¹H NMR and Mass Spectra are "Consistent with structure" and the purity by NMR is ≥95.0%, the actual spectral data is not provided.[1] The following sections present predicted mass spectrometry data.

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **(4-Benzylmorpholin-2-yl)methanamine**, providing a reference for experimental mass spectral analysis.

Adduct	Predicted m/z
[M+H] ⁺	207.14918
[M+Na] ⁺	229.13112
[M-H] ⁻	205.13462
[M+NH ₄] ⁺	224.17572
[M+K] ⁺	245.10506
[M+H-H ₂ O] ⁺	189.13916
[M+HCOO] ⁻	251.14010

Data sourced from predicted values.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1 H and 13 C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the public domain. Characterization of a synthesized sample would be required to establish these values.

Experimental Protocols

The following protocols are representative and have not been experimentally validated for this specific compound. They are based on general principles of organic synthesis and analytical chemistry.

Representative Synthetic Protocol

A plausible synthetic route to **(4-Benzylmorpholin-2-yl)methanamine** could involve the N-benzylation of a suitable morpholine precursor followed by functional group manipulations.

Step 1: Synthesis of a 2-(hydroxymethyl)morpholine precursor. This can be achieved through various established methods for forming the morpholine ring.

Step 2: N-Benzylation.

- Materials: 2-morpholinemethanol, Benzyl bromide, Potassium carbonate (K₂CO₃),
 Acetonitrile (CH₃CN).
- Procedure: To a solution of 2-morpholinemethanol in acetonitrile, add anhydrous potassium carbonate. Stir the suspension at room temperature and add benzyl bromide dropwise. Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield N-benzyl-2-morpholinemethanol.

Step 3: Conversion of Hydroxyl to Azide.

• Materials: N-benzyl-2-morpholinemethanol, Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Tetrahydrofuran (THF).



• Procedure: Dissolve N-benzyl-2-morpholinemethanol and triphenylphosphine in anhydrous THF and cool the solution in an ice bath. Add DIAD or DEAD dropwise, followed by the addition of DPPA. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography to obtain 2-(azidomethyl)-4benzylmorpholine.

Step 4: Reduction of Azide to Amine.

- Materials: 2-(azidomethyl)-4-benzylmorpholine, Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C), Tetrahydrofuran (THF) or Ethanol (EtOH).
- Procedure (using H₂/Pd-C): Dissolve the azide in ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield (4-Benzylmorpholin-2-yl)methanamine.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.
- The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
- Data analysis would involve determining the chemical shift, integration (for ¹H NMR), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J in Hz).

Mass Spectrometry (MS):



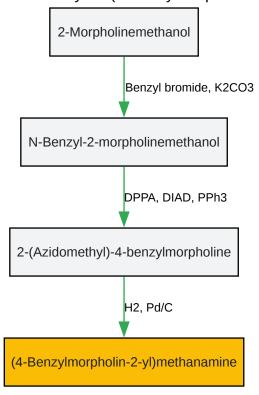
- Mass spectra would be obtained using an electrospray ionization (ESI) source in positive ion mode.
- The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and other adducts, which would be compared against the calculated exact mass.

Visualizations

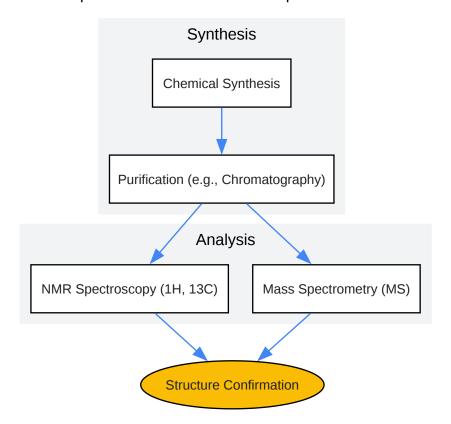
The following diagrams illustrate the proposed synthetic pathway and a general analytical workflow.



Proposed Synthetic Pathway for (4-Benzylmorpholin-2-yl)methanamine



General Experimental Workflow for Compound Characterization





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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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